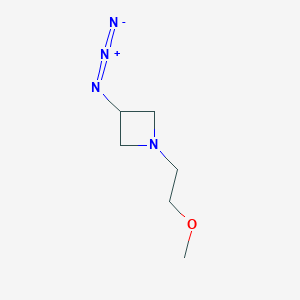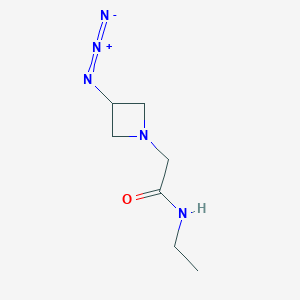
3-叠氮-1-(3-氯苄基)氮杂环丁烷
描述
3-Azido-1-(3-chlorobenzyl)azetidine is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Chemical Reactions Analysis
The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, have been investigated . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .Physical and Chemical Properties Analysis
ADNAZ, a related compound, has a low melting temperature at 78 °C . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .科学研究应用
作用机制
Pharmacokinetics (ADME Properties)
- ADNAZ’s absorption depends on its route of administration (e.g., oral, intravenous, or topical). It likely distributes throughout the body, reaching various tissues. ADNAZ may undergo metabolic transformations, potentially involving enzymatic reactions. Elimination occurs through urine, feces, or other routes. ADNAZ’s low melting point (78 °C) suggests it could be used as a melt-cast explosive or an energetic plasticizer .
未来方向
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties .
生化分析
Biochemical Properties
3-Azido-1-(3-chlorobenzyl)azetidine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, particularly with alkyne-containing molecules, forming stable triazole linkages. This property makes 3-Azido-1-(3-chlorobenzyl)azetidine a valuable tool in bioconjugation and labeling studies. Additionally, the chlorobenzyl group can engage in electrophilic aromatic substitution reactions, further expanding its utility in biochemical applications .
Cellular Effects
The effects of 3-Azido-1-(3-chlorobenzyl)azetidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades. Moreover, 3-Azido-1-(3-chlorobenzyl)azetidine can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-Azido-1-(3-chlorobenzyl)azetidine exerts its effects through several mechanisms. The azido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the target proteins, affecting their activity and function. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-1-(3-chlorobenzyl)azetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Azido-1-(3-chlorobenzyl)azetidine is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can impact its efficacy and potency in biochemical assays and experiments .
Dosage Effects in Animal Models
The effects of 3-Azido-1-(3-chlorobenzyl)azetidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, 3-Azido-1-(3-chlorobenzyl)azetidine can induce toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-Azido-1-(3-chlorobenzyl)azetidine is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 3-Azido-1-(3-chlorobenzyl)azetidine can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-Azido-1-(3-chlorobenzyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical effects and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 3-Azido-1-(3-chlorobenzyl)azetidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .
属性
IUPAC Name |
3-azido-1-[(3-chlorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLNOEYQYKKURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)
![2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475820.png)



